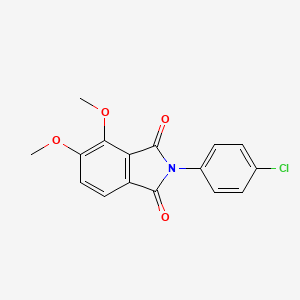

![molecular formula C13H12N2O2S B5537851 2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound "2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one" belongs to a class of heterocyclic compounds that feature pyrido and thieno groups fused with an oxazinone ring. This structure is of interest due to its potential for various biological activities and its utility in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic systems. For instance, the synthesis of pyrido-thieno-pyrimidin-4(3H)-ones, which share a similar heterocyclic backbone, has been achieved from 2,7,9-trimethyl-4H-pyrido-thieno-oxazin-4-one precursors, demonstrating the complex synthetic routes needed to introduce specific functional groups onto the heterocyclic core (Bousquet et al., 1984).

Scientific Research Applications

Synthesis and Chemical Properties

One pivotal area of research involves the synthesis and pharmacological evaluation of derivatives from 2,7,9-trimethyl-4H-pyrido[3',2':4,5]thieno-[3,2-d][1,3]oxazin-4-one, showcasing analgesic, anti-inflammatory, and antipyretic activities. The ulcerogenic effects of these compounds have also been examined, highlighting their potential in medicinal chemistry (E. Bousquet et al., 1984). Additionally, the interaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines has been explored, leading to compounds with inhibitory activity against different lipoxygenases despite their chemical instability (H. Vieweg et al., 1992).

Pharmacological Potential

The pharmacological utility of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase has been investigated. These studies reveal that modifications to the thieno[1,3]oxazin-4-one structure can yield potent inhibitors, with certain compounds displaying promising K(i) values indicative of strong inhibitory potential (M. Pietsch & M. Gütschow, 2005).

Chemical Interactions and Applications

Research into the reactivity of 4-oxo-2-nonenal (ONE) with certain compounds forming pyrrolo[2,1-b][1,3]oxazines suggests potential therapeutic applications for scavenging reactive aldehydes produced during lipid oxidation in cells, which are implicated in various degenerative diseases and cancer (V. Amarnath & K. Amarnath, 2015).

One-Pot Synthesis Methods

A notable advancement in the field is the development of a one-pot synthesis approach for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating efficient and high-yield methodologies that could streamline the production of these compounds for further study and application (Sungmin Cho et al., 2003).

properties

IUPAC Name |

4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-5-6(2)9-10-11(13(16)17-8(4)15-10)18-12(9)14-7(5)3/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQOHOTXMXHFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC3=C2N=C(OC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)